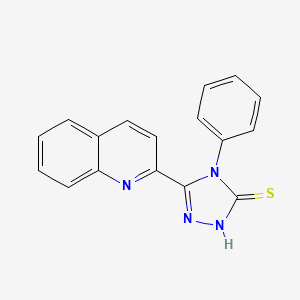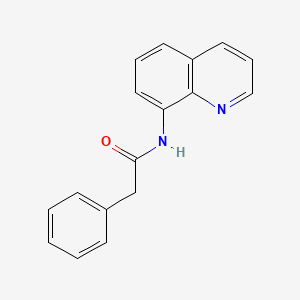
2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.
Wirkmechanismus
2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which plays a crucial role in B-cell receptor (BCR) signaling. By inhibiting BTK, this compound blocks downstream signaling pathways, leading to the inhibition of cell proliferation and survival. This compound has also been found to inhibit the activity of other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been found to inhibit the growth and survival of cancer cells, induce apoptosis, and suppress tumor growth in animal models. This compound has also been shown to reduce inflammation and autoimmune responses in animal models of rheumatoid arthritis and lupus. This compound has been found to have good oral bioavailability, with a half-life of around 7 hours in rats.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments, including its high selectivity and potency, good oral bioavailability, and favorable pharmacokinetic profile. However, this compound has some limitations, including its potential for off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the development of 2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide. One direction is the evaluation of its efficacy in clinical trials for the treatment of various cancers and autoimmune diseases. Another direction is the investigation of combination therapies with this compound and other targeted therapies or immunotherapies. Additionally, further studies are needed to explore the potential of this compound for the treatment of other diseases beyond cancer and autoimmune disorders.
Synthesemethoden
The synthesis of 2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide involves a series of chemical reactions, including the condensation of 2-chlorobenzoyl chloride and 2-ethylphenylamine, followed by the addition of morpholine and sulfonyl chloride. The final product is obtained after purification through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been extensively studied in preclinical models for the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. It has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound has been found to inhibit the growth and survival of cancer cells by targeting key signaling pathways involved in cell proliferation and survival.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-ethylphenyl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-2-14-5-3-4-6-18(14)21-19(23)16-13-15(7-8-17(16)20)27(24,25)22-9-11-26-12-10-22/h3-8,13H,2,9-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFOBGQLBPQTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5733001.png)
![2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5733005.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5733014.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide](/img/structure/B5733018.png)
![3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5733019.png)
![N-cyclopentyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733021.png)



![N-[(benzylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5733038.png)
![9,10-dihydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5733046.png)
methanone](/img/structure/B5733058.png)

![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)